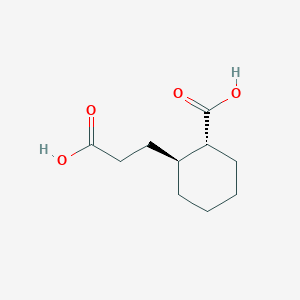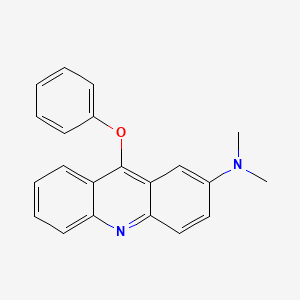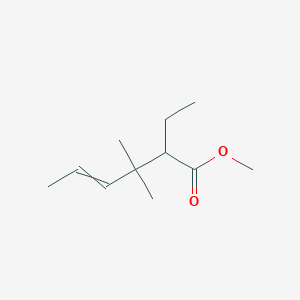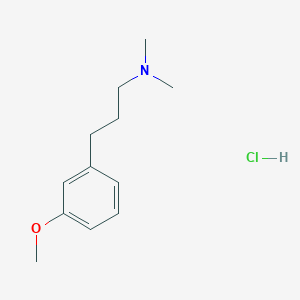
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propyl chain. The hydrogen chloride (1/1) indicates that the compound is in its hydrochloride salt form, which is commonly used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a reductive amination reaction with N,N-dimethylamine to form the intermediate 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis.
Purification Techniques: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-N,N-dimethylpropan-1-amine.
Reduction: Formation of 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Hydroxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with the methoxy group in a different position on the phenyl ring.
3-(3-Methoxyphenyl)-N,N-diethylpropan-1-amine: Similar structure but with diethylamino group instead of dimethylamino group.
Uniqueness
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and biological activity. The presence of the methoxy group and the dimethylamino group provides distinct chemical and pharmacological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
61185-94-2 |
|---|---|
Molekularformel |
C12H20ClNO |
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-13(2)9-5-7-11-6-4-8-12(10-11)14-3;/h4,6,8,10H,5,7,9H2,1-3H3;1H |
InChI-Schlüssel |
ZJISEEIMAZMZNF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=CC(=CC=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
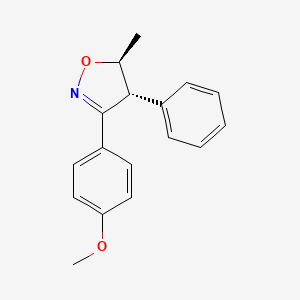


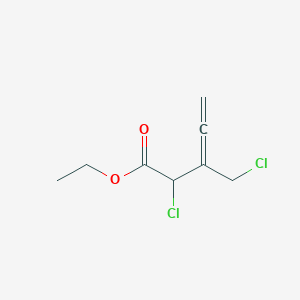

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)

![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
